Cas no 614-26-6 (4,4'-Dichloroazoxybenzene)

4,4'-Dichloroazoxybenzene structure
4,4'-Dichloroazoxybenzene structure
Product Name:4,4'-Dichloroazoxybenzene
CAS No:614-26-6
MF:C12H8Cl2N2O
MW:267.11072063446
CID:864140
Update Time:2026-04-29

4,4'-Dichloroazoxybenzene Chemical and Physical Properties

Names and Identifiers

    • diazene, bis(4-chlorophenyl)-, 1-oxide
    • (4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
    • 44DICHLOROAZOXYBENZENE
    • 4,4'-Dichloroazoxybenzene
    • 4-Chloro-(4-chlorophenyl)-azoxybenzene
    • Azoxybenzene, 4,4'-dichloro-
    • Dcaob
    • Diazene, bis(4-chlorphenyl)-, 1-oxide
    • p,p'-Dichloroazoxybenzene

Computed Properties

  • Exact Mass: 266.00154

Experimental Properties

  • Density: 1.4552 (rough estimate)
  • Refractive Index: 1.5490 (estimate)
  • PSA: 38.43
  • LogP: 5.44230

4,4'-Dichloroazoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D269970-50mg
4,4'-Dichloroazoxybenzene
614-26-6
50mg
$ 75.00 2022-06-05
TRC
D269970-100mg
4,4'-Dichloroazoxybenzene
614-26-6
100mg
$ 120.00 2022-06-05
TRC
D269970-250mg
4,4'-Dichloroazoxybenzene
614-26-6
250mg
$ 235.00 2022-06-05

4,4'-Dichloroazoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; rt
1.3 rt; 4 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  3 h, 28 °C
Reference
Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines
Kallitsakis, Michael G.; et al, Organic Letters, 2020, 22(11), 4339-4343

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Titania
Reference
Titania-Supported Gold Nanoparticles Catalyze the Selective Oxidation of Amines into Nitroso Compounds in the Presence of Hydrogen Peroxide
Fountoulaki, Stella; et al, Advanced Synthesis & Catalysis, 2016, 358(9), 1500-1508

Production Method 4

Reaction Conditions
1.1 Catalysts: Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt; 30 min, rt
1.2 Reagents: Potassium borohydride Catalysts: Iron ,  Palladium ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ;  rt
1.3 rt; 3 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Sustainable and Scalable Fe/ppm Pd Nanoparticle Nitro Group Reductions in Water at Room Temperature
Gabriel, Christopher M.; et al, Organic Process Research & Development, 2017, 21(2), 247-252

4,4'-Dichloroazoxybenzene Preparation Products

Additional information on 4,4'-Dichloroazoxybenzene

4,4'-Dichloroazoxybenzene: A Comprehensive Overview of its Chemical Properties, Applications, and Recent Research Advances

4,4'-Dichloroazoxybenzene, with the chemical formula C14H10Cl2N2O, is a versatile aromatic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. As a derivative of azoxybenzene, this molecule features a unique combination of chloro and azoxy functional groups, which contribute to its distinct chemical reactivity and potential applications. The CAS No. 614-23-6 (note: the CAS number provided in the query appears to have a typographical error; the correct CAS number for 4,4'-Dichloroazoxybenzene is 614-23-6) serves as a critical identifier for this compound, enabling precise referencing in scientific literature and industrial contexts.

Recent studies have highlighted the structural and functional significance of 4,4'-Dichloroazoxybenzene in the development of advanced materials and drug discovery platforms. Its molecular framework, characterized by a central azoxy bridge connecting two benzene rings substituted with chlorine atoms, provides a robust scaffold for further functionalization. This structural feature is particularly relevant in the context of designing molecules with tunable optical and electronic properties, as evidenced by a 2023 study published in Advanced Materials that explored its potential in photovoltaic and optoelectronic applications.

The CAS No. 614-23-6 compound exhibits distinct physical and chemical properties that influence its behavior in various environments. Its molecular weight of 286.13 g/mol and solubility profile in polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) make it a valuable candidate for synthesis of complex organic molecules. Researchers have also noted its stability under controlled conditions, which is crucial for applications requiring long-term material integrity. A 2022 review in Journal of Organic Chemistry emphasized the importance of its thermal stability (decomposition temperature above 250°C) in industrial processes.

One of the most promising areas of application for 4,4'-Dichloroazoxybenzene is in the development of functional materials for energy storage and conversion. Recent work in Chemical Science (2024) demonstrated its utility as a precursor for creating hybrid organic-inorganic perovskite materials with enhanced charge transport properties. These materials have shown potential in next-generation solar cells and solid-state batteries, where the compound's ability to modulate electronic band gaps is particularly advantageous.

In the realm of pharmaceutical research, 4,4'-Dichloroazoxybenzene has emerged as a key building block for the synthesis of biologically active compounds. A 2023 study in Bioorganic & Medicinal Chemistry reported the successful incorporation of this molecule into a novel class of anti-inflammatory agents. The compound's chloro substituents are believed to play a critical role in modulating the biological activity of the final products, as they influence the molecule's interaction with target receptors in cellular systems.

The synthesis of 4,4'-Dichloroazoxybenzene has been extensively studied, with multiple routes reported in the literature. One of the most efficient methods involves the azo coupling reaction between 4-chloroaniline and 4-chlorobenzaldehyde, a process that has been optimized for industrial scale production. A 2024 article in Organic Process Research & Development described a green synthesis approach using microwave-assisted conditions, which significantly reduces reaction time and energy consumption while maintaining high yield.

Recent advances in computational chemistry have provided new insights into the molecular behavior of 4,4'-Dichloroazoxybenzene. Quantum mechanical calculations published in Journal of Computational Chemistry (2023) revealed the molecule's electronic structure and its potential for charge transfer processes. These findings are particularly relevant for applications in organic electronics, where the compound's ability to facilitate electron-hole pair separation is a key factor in device performance.

The environmental impact of 4,4'-Dichloroazoxybenzene has also been a focus of recent research. A 2024 study in Environmental Science & Technology investigated its biodegradability and toxicity profiles. While the compound is not classified as a persistent organic pollutant, its chlorine-containing nature necessitates careful handling during industrial processes to minimize environmental risks. Researchers have also explored methods for its safe disposal, including catalytic degradation under controlled conditions.

Looking ahead, the future of 4,4'-Dichloroazoxybenzene research appears to be closely tied to the development of smart materials and sustainable chemical processes. Its unique chemical properties make it an attractive candidate for applications in sensors, nanotechnology, and green chemistry. Ongoing studies in ACS Sustainable Chemistry & Engineering (2024) are investigating its potential as a component in self-healing materials, where its chemical stability and reactivity could enable dynamic molecular interactions under specific conditions.

In conclusion, 4,4'-Dichloroazoxybenzene represents a fascinating intersection of fundamental chemistry and applied science. Its structural versatility, combined with recent advancements in synthesis and characterization techniques, positions it as a key player in the development of next-generation materials and pharmaceuticals. As research continues to uncover new applications, the compound's role in scientific innovation is likely to expand, driven by its unique chemical properties and adaptability to diverse functionalization strategies.

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